Fpl 14294

Satiety Anorectic CCK-A

Native CCK-8 undergoes rapid in vivo degradation, precluding sustained or non-invasive appetite studies. FPL 14294 (ARL 14294) is a metabolically stabilized CCK-8 analog that overcomes this critical limitation. • >100-fold greater intranasal anorectic potency vs. CCK-8 (active at 5 µg/kg; CCK-8 inactive at 500 µg/kg). • Anorectic effect exclusively CCK-A receptor-mediated, eliminating confounding CCK-B activation. • Cross-species validation in rat and dog models supports translational obesity and satiety research.

Molecular Formula C45H56N8O13S3
Molecular Weight 1013.2 g/mol
CAS No. 154132-95-3
Cat. No. B1673591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFpl 14294
CAS154132-95-3
Synonyms4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6
4-(sulfoxy)phenylacetyl-methionyl-glycyl-trptophyl-methionyl-aspartyl-methylphenylalaninehydrazide
FPL 14294
FPL-14294
Hpa(SO3H)-Met-Gly-Trp-Met-Asp-MePhe-NH2NH3
Molecular FormulaC45H56N8O13S3
Molecular Weight1013.2 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O
InChIInChI=1S/C45H56N8O13S3/c1-46-35(21-27-9-5-4-6-10-27)43(60)53-45(62)37(24-40(56)57)52-42(59)34(18-20-68-3)51-44(61)36(23-29-25-47-32-12-8-7-11-31(29)32)50-39(55)26-48-41(58)33(17-19-67-2)49-38(54)22-28-13-15-30(16-14-28)66-69(63,64)65/h4-16,25,33-37,46-47H,17-24,26H2,1-3H3,(H,48,58)(H,49,54)(H,50,55)(H,51,61)(H,52,59)(H,56,57)(H,53,60,62)(H,63,64,65)/t33-,34-,35-,36-,37-/m0/s1
InChIKeyPKMRCHBERGHHNY-LTLCPEALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FPL 14294 (154132-95-3) Procurement Guide: CCK-A Agonist with Enhanced Metabolic Stability and In Vivo Potency


FPL 14294, also known as ARL 14294, is a synthetic analog of cholecystokinin octapeptide (CCK-8) that retains full agonist activity at both CCK-A and CCK-B receptor subtypes [1]. It is a modified hexapeptide, formally 4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6, designed to overcome the inherent limitations of native CCK-8, specifically its short biological half-life and poor bioavailability [2]. The compound has a molecular formula of C45H56N8O13S3 and a molecular weight of 1013.16 g/mol [3]. FPL 14294 is primarily utilized in preclinical research focused on appetite regulation, satiety signaling, and the development of novel anorectic agents.

FPL 14294 (154132-95-3) Critical Selection Factors: Why CCK-8 Cannot Replace FPL 14294 in In Vivo Satiety Research


Native CCK-8, while a potent satiety signal, is rapidly degraded in vivo, limiting its utility as a research tool for sustained or non-invasive appetite studies [1]. FPL 14294 was specifically engineered to address this liability, demonstrating enhanced metabolic stability that translates to a profoundly different in vivo pharmacological profile [2]. Attempting to substitute CCK-8 for FPL 14294 in protocols requiring intranasal administration or prolonged anorectic effects will result in a null or significantly attenuated experimental outcome. The quantitative evidence below demonstrates that FPL 14294 is not merely a 'more stable' analog; its in vivo potency and route-of-administration advantages are orders of magnitude greater than its natural counterpart.

FPL 14294 (154132-95-3) Quantitative Performance Evidence Against Key Comparators


FPL 14294 Exhibits >200-Fold Increase in Systemic Anorectic Potency Compared to Native CCK-8

FPL 14294 is over 200 times more potent than CCK-8 at inhibiting feeding when administered systemically [1]. This dramatic increase in in vivo potency is observed despite comparable in vitro receptor binding affinities and potency in contracting isolated gallbladder [2].

Satiety Anorectic CCK-A

FPL 14294 Enables Potent Intranasal Anorectic Activity, a Route Inaccessible to Native CCK-8

FPL 14294 demonstrates significant anorectic activity when administered intranasally at a dose of 5 µg/kg [1]. In direct contrast, native CCK-8 is completely inactive via this route at doses up to 500 µg/kg, a 100-fold higher dose [2]. This represents a functional difference of at least two orders of magnitude in bioavailability for a non-invasive route of administration.

Intranasal Anorectic Bioavailability

FPL 14294's Anorectic Effect is Selectively Mediated by the CCK-A Receptor Subtype

The anorectic activity of FPL 14294 is specifically mediated through the CCK-A receptor [1]. Pretreatment with the selective CCK-A antagonist MK-329 completely blocked the effect, whereas the CCK-B antagonist L365,260 had no impact [2]. This provides a clear mechanistic distinction from some analogs which may have broader or undefined receptor subtype contributions to their anorectic action.

CCK-A Receptor selectivity Antagonism

FPL 14294 Demonstrates Broader Species Applicability Compared to Some In-Class Analogs

FPL 14294 has been shown to induce satiety in multiple species, including rats [1] and dogs [2], suggesting its anorectic mechanism is conserved across species and not limited to rodent models. This contrasts with some analogs whose activity may be more species-specific.

Cross-species Satiety Canine

Recommended Applications for FPL 14294 (154132-95-3) Based on Verified Evidence


Non-Invasive, Long-Term Appetite Suppression Studies via Intranasal Dosing

FPL 14294 is uniquely validated for intranasal administration in appetite research [1]. This enables repeated, stress-free dosing in longitudinal studies of satiety, obesity, and metabolic disorders. The >100-fold increase in intranasal potency over CCK-8 [2] makes it the only viable option for this experimental approach.

In Vivo Studies Focused on CCK-A Receptor-Mediated Anorectic Signaling

The anorectic action of FPL 14294 is exclusively mediated by the CCK-A receptor, as demonstrated by antagonist studies [3]. It is the preferred tool for isolating and studying the peripheral CCK-A satiety pathway without confounding activation of CCK-B receptors, which can have distinct and sometimes opposing physiological effects.

Preclinical Validation of Anorectic Potency in Non-Rodent Models

The demonstrated efficacy of FPL 14294 in both rats and dogs [4] supports its use in translational research programs that require efficacy data from multiple species before advancing to human clinical studies. It provides a consistent pharmacological response across these commonly used preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fpl 14294

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.